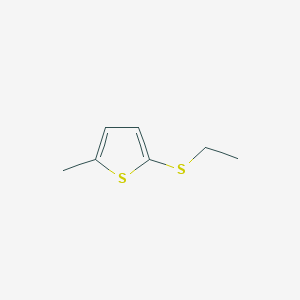

2-(ethylthio)-5-methylthiophene

Description

Properties

IUPAC Name |

2-ethylsulfanyl-5-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S2/c1-3-8-7-5-4-6(2)9-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFLJDKWHBHRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 Ethylthio 5 Methylthiophene

Oxidation Reactions

Oxidation of 2-(ethylthio)-5-methylthiophene can occur at the sulfur atom of the ethylthio group, leading to the formation of sulfoxides and sulfones. The sulfur atom within the thiophene (B33073) ring is generally less susceptible to oxidation but can be oxidized under specific catalytic conditions.

Oxidation to Sulfoxide (B87167) and Sulfone Analogues

The exocyclic sulfur atom of the ethylthio group is readily oxidized in a stepwise manner. The first step involves the oxidation of the sulfide (B99878) to a sulfoxide, and further oxidation yields the corresponding sulfone. This transformation is a common reaction for organosulfur compounds. researchgate.net The main challenge in these reactions is often controlling the process to selectively produce the sulfoxide without over-oxidation to the sulfone. researchgate.net A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, peroxy acids (like m-CPBA), and other peroxides. nih.govorganic-chemistry.org The choice of reagent and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final product. nih.gov

Table 1: Oxidation Products of this compound

| Starting Material | Product | Oxidation State of Exocyclic Sulfur |

|---|---|---|

| This compound | 2-(ethylsulfinyl)-5-methylthiophene | Sulfoxide |

Catalytic Oxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is considered an environmentally friendly or "green" oxidant, as its only byproduct is water. nih.gov Its use in the oxidation of thiophenic compounds is often facilitated by a catalyst. mdpi.com Metal-containing porous materials and organometallic complexes have been shown to be effective catalysts for the oxidation of thioethers and thiophenes with H₂O₂. mdpi.com

One notable catalytic system for the oxidation of thiophene derivatives is methyltrioxorhenium(VII) (CH₃ReO₃). nih.govacs.orgosti.gov This catalyst reacts with hydrogen peroxide to form highly reactive rhenium peroxides, which then transfer an oxygen atom to the sulfur. nih.govacs.org The reaction proceeds stepwise, first forming the sulfoxide, which can then be further oxidized to the sulfone. nih.govacs.orgosti.gov The presence of electron-donating groups, such as methyl and ethylthio, on the thiophene ring increases the rate of the initial oxidation to the sulfoxide. nih.govacs.org

Table 2: Catalytic Systems for Thiophene Derivative Oxidation with H₂O₂

| Catalyst | Oxidant | Key Feature |

|---|---|---|

| Methyltrioxorhenium(VII) | H₂O₂ | Forms highly reactive rhenium peroxide intermediates. nih.govacs.org |

| Me-containing porous materials (Ti, V, Mo, etc.) | H₂O₂ | Heterogeneous catalysts for mild oxidation. mdpi.com |

| Tantalum carbide (TaC) | H₂O₂ | Selectively produces sulfoxides in high yields. organic-chemistry.org |

Mechanistic Pathways of Thiophene Oxidation in Organosulfur Chemistry

The oxidation of thiophene derivatives at the sulfur atom is generally understood to proceed via a nucleophilic attack mechanism. nih.govacs.org In catalytic oxidations involving hydrogen peroxide, the catalyst first activates the H₂O₂ molecule, making it a more potent electrophile. nih.gov The sulfur atom of the thiophene or the thioether acts as a nucleophile, attacking an oxygen atom of the activated peroxide. nih.govacs.org

For the first oxidation step (sulfide to sulfoxide), the rate of reaction is enhanced by electron-donating substituents on the thiophene ring. nih.govacs.org These groups increase the electron density on the sulfur atom, making it a stronger nucleophile. nih.gov Conversely, for the second oxidation step (sulfoxide to sulfone), an opposite trend is observed where electron-donating groups can decrease the reaction rate. nih.govacs.org This is because the sulfoxide group is less nucleophilic than the initial sulfide, and the electronic effects on the stability of the transition state become more complex. nih.govacs.org In some cases, particularly with unsubstituted thiophenes, oxidation can be rivaled by other reactions like Diels-Alder cycloadditions of the intermediate thiophene S-oxide. mdpi.comsemanticscholar.org

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (SEAr). brainly.in The reactivity of the ring is significantly influenced by the nature and position of any substituents. Thiophene is generally more reactive than benzene (B151609) in these reactions. pearson.com

Regioselectivity and Directing Effects of Ethylthio and Methyl Substituents

In this compound, the ring is substituted at the 2- and 5-positions, which are the most reactive sites in an unsubstituted thiophene. Therefore, electrophilic attack will occur at one of the vacant beta-positions (3 or 4). The regiochemical outcome is determined by the combined directing effects of the ethylthio (-SEt) and methyl (-CH₃) groups.

Methyl Group (-CH₃): An alkyl group is an activating, ortho, para-director due to positive induction and hyperconjugation. The methyl group at the 5-position will direct an incoming electrophile to the adjacent 4-position.

Ethylthio Group (-SEt): An alkylthio group is also an activating, ortho, para-director. The sulfur atom's lone pairs can be donated into the aromatic system via resonance, which is a powerful activating effect. The ethylthio group at the 2-position will therefore strongly direct an incoming electrophile to the adjacent 3-position.

When comparing the directing power of the two groups, the resonance effect of the ethylthio group is significantly stronger than the inductive and hyperconjugative effects of the methyl group. Consequently, the ethylthio group is the dominant directing group. This leads to a high regioselectivity, with the electrophile preferentially attacking the 3-position.

Table 3: Predicted Regioselectivity of Electrophilic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Major Product Position |

|---|---|---|---|---|

| -SEt | 2 | Activating | ortho (to position 3) | 3 |

| -CH₃ | 5 | Activating | ortho (to position 4) | 4 |

| Combined | N/A | Strongly Activating | Determined by -SEt | 3-position |

Comparative Reactivity with Other Substituted Thiophenes

The presence of two electron-donating groups makes this compound significantly more reactive towards electrophilic substitution than unsubstituted thiophene. The cooperative electron-donating effects of the ethylthio and methyl groups increase the electron density of the thiophene ring, stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. brainly.in

Compared to monosubstituted thiophenes, its reactivity is greater than that of 2-methylthiophene (B1210033) or 2-(ethylthio)thiophene alone. When compared with thiophenes bearing electron-withdrawing substituents (e.g., nitro or acyl groups), which deactivate the ring towards electrophilic attack, this compound is vastly more reactive. The high electron density of its ring system allows reactions such as halogenation, nitration, and acylation to proceed under milder conditions than those required for less activated thiophenes or benzene. brainly.in

Functional Group Interconversions Involving the Ethylthio Moiety

The ethylthio group is a versatile functional handle that can undergo a range of chemical modifications, primarily centered around the sulfur atom and the carbon-sulfur bonds.

The sulfur atom in the ethylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic properties and reactivity of the molecule.

The oxidation is typically carried out using various oxidizing agents. The reaction proceeds in a stepwise manner, with the sulfoxide being the initial product, which can then be further oxidized to the sulfone under more forcing conditions or with a stoichiometric excess of the oxidant.

Oxidation to Sulfoxide: Mild oxidizing agents are employed for the selective conversion of the sulfide to the sulfoxide. Common reagents include hydrogen peroxide in a suitable solvent like acetic acid at controlled temperatures, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. The reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Oxidation to Sulfone: Stronger oxidizing agents or harsher reaction conditions are required to oxidize the sulfide or the intermediate sulfoxide to the sulfone. Reagents such as potassium permanganate (KMnO₄) or excess hydrogen peroxide in the presence of a catalyst are often used. The mechanism is analogous to the first oxidation step, involving a further nucleophilic attack by the sulfur atom of the sulfoxide on the oxidant.

| Product | Oxidizing Agent | Typical Conditions |

| 2-(ethylsulfinyl)-5-methylthiophene | Hydrogen Peroxide (H₂O₂) / Acetic Acid | Room Temperature |

| 2-(ethylsulfinyl)-5-methylthiophene | m-CPBA | Low Temperature (e.g., 0 °C) |

| 2-(ethylsulfonyl)-5-methylthiophene | Potassium Permanganate (KMnO₄) | Varies |

| 2-(ethylsulfonyl)-5-methylthiophene | Excess H₂O₂ / Catalyst | Elevated Temperature |

This table presents typical reagents and conditions for the oxidation of alkylthio-aromatic compounds, which are expected to be applicable to this compound.

The carbon-sulfur bonds in the ethylthio group can be cleaved under specific reductive or oxidative conditions, leading to desulfurization or further functionalization.

Reductive Cleavage (Desulfurization): A common method for the cleavage of the C-S bond in thioethers is through reductive desulfurization using Raney nickel. chem-station.commasterorganicchemistry.comorganicreactions.org This reaction typically involves heating the substrate with a slurry of Raney nickel in a solvent like ethanol. The mechanism is complex and is believed to involve the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bonds, leading to the replacement of the ethylthio group with a hydrogen atom. In the case of this compound, this would yield 2-methylthiophene.

Oxidative Cleavage: While less common for simple alkylthio groups, oxidative cleavage can occur under harsh conditions, potentially leading to the formation of sulfonic acids or other degradation products. The specific products would depend on the oxidizing agent and the reaction conditions employed.

| Transformation | Reagent | Product |

| Desulfurization | Raney Nickel | 2-Methylthiophene |

This table illustrates the expected outcome of the reductive desulfurization of this compound based on general reactions of thioethers.

Nucleophilic Substitution Reactions (Relevant to Halogenated Analogues for Comparative Study)

The thiophene ring itself is generally resistant to nucleophilic aromatic substitution (SNAr). However, the introduction of strong electron-withdrawing groups or conversion to a halogenated derivative can facilitate such reactions. A comparative study of halogenated analogues of this compound provides insight into this area of its potential reactivity.

Halogenation of this compound would likely occur at the vacant 3- and 4-positions of the thiophene ring. The resulting halothiophenes can then serve as substrates for nucleophilic substitution reactions. The reaction proceeds via a Meisenheimer-type intermediate, where the nucleophile adds to the carbon atom bearing the halogen, followed by the elimination of the halide ion. The presence of the electron-donating methyl and ethylthio groups would influence the regioselectivity of the initial halogenation and the reactivity of the resulting halo-derivatives.

For a comparative study, one could consider the reactions of a hypothetical 3-bromo-2-(ethylthio)-5-methylthiophene with various nucleophiles.

| Nucleophile | Expected Product |

| Sodium Methoxide (NaOCH₃) | 3-methoxy-2-(ethylthio)-5-methylthiophene |

| Sodium Cyanide (NaCN) | This compound-3-carbonitrile |

| Ammonia (NH₃) | 3-amino-2-(ethylthio)-5-methylthiophene |

This table provides hypothetical examples of nucleophilic substitution reactions on a halogenated analogue of this compound, based on the known reactivity of halothiophenes. jcu.edu.aubeilstein-journals.org

Ring-Opening and Rearrangement Pathways

The thiophene ring is an aromatic system and is generally stable. However, under certain conditions, such as in the presence of strong bases, organometallic reagents, or upon photochemical excitation, ring-opening or rearrangement reactions can occur.

Ring-Opening: Treatment of thiophene derivatives with strong organolithium reagents can lead to ring-opening through a process involving nucleophilic attack on the sulfur atom. beilstein-journals.orgresearchgate.net This type of reaction often results in the formation of linear, unsaturated thioethers. For this compound, such a reaction would be complex and could potentially lead to a mixture of products depending on the site of initial attack and subsequent bond cleavage.

Rearrangement: Photochemical irradiation of substituted thiophenes can induce rearrangements. nih.gov These reactions often proceed through valence bond isomers, such as Dewar thiophenes, which can then rearrange to give different substitution patterns on the thiophene ring. The specific outcome of such a reaction for this compound would depend on the wavelength of light used and the presence of any sensitizers. Acid-catalyzed rearrangements are also a possibility, although less common for simple alkylthiophenes.

Due to the lack of specific experimental data for this compound, the discussion of these pathways remains speculative and is based on the known reactivity of other substituted thiophenes.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive research has been conducted to gather the spectroscopic and advanced characterization data for the chemical compound “this compound.” Despite a thorough search of scientific databases and online resources, no specific experimental or theoretical data for ¹H NMR, ¹³C NMR, 2D-NMR, IR, or Raman spectroscopy for this particular compound could be located.

It is important to distinguish “this compound” from the similarly named but structurally different compound “2-ethyl-5-methylthiophene.” The former contains an ethyl group attached to the thiophene ring via a sulfur atom (an ethylthio group), while the latter has a direct ethyl group substituent. The available spectroscopic data in public databases, including PubChem and the NIST Chemistry WebBook, pertains to “2-ethyl-5-methylthiophene” (CAS RN: 40323-88-4) and not “this compound.”

Due to the absence of verifiable and specific data for “this compound,” it is not possible to generate the scientifically accurate article as requested in the prompt's outline. Proceeding without this data would lead to an article based on speculation or incorrect information from related but distinct chemical structures, which would not meet the required standards of accuracy and authoritativeness.

Therefore, the requested article cannot be generated at this time. Should verifiable spectroscopic data for "this compound" become available in the future, the creation of the requested article would be possible.

Spectroscopic and Advanced Characterization of 2 Ethylthio 5 Methylthiophene and Its Derivatives

Infrared (IR) and Raman Spectroscopy

Distinction between Aromatic and Aliphatic C-S Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for distinguishing between different types of chemical bonds within a molecule. In the case of 2-(ethylthio)-5-methylthiophene, these methods can differentiate between the carbon-sulfur bond within the aromatic thiophene (B33073) ring and the C-S bond in the aliphatic ethylthio side chain.

The C-S stretching vibrations in thiophene and its derivatives typically appear in specific regions of the vibrational spectrum. Aromatic C-S stretching vibrations in the thiophene ring are generally observed in the region of 850-600 cm⁻¹. For instance, studies on 2-thiophene carboxylic acid have identified C-S stretching vibrations at approximately 852 cm⁻¹ and 649 cm⁻¹ through theoretical calculations, with experimental peaks appearing around 647 cm⁻¹ and 637 cm⁻¹ in the IR and Raman spectra, respectively. iosrjournals.org Other research on polythiophene has also assigned C-S stretching vibrations of the thiophene ring in similar regions. researchgate.net

In contrast, the aliphatic C-S stretching vibration from the ethylthio group is expected to appear in a slightly different range, typically between 710 and 570 cm⁻¹. The precise position of these bands can be influenced by the conformation of the ethyl group and its interaction with the thiophene ring. The distinction between these two types of C-S vibrations, while sometimes subtle, can be achieved by careful analysis of the spectra and comparison with reference compounds and theoretical calculations. The presence of multiple bands in the C-S stretching region can provide evidence for the existence of both aromatic and aliphatic C-S bonds in this compound.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of compounds by analyzing their fragmentation patterns upon ionization.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₇H₁₀S, approximately 126.22 g/mol ). nih.gov The presence of sulfur is often indicated by a characteristic isotopic peak at M+2, which is approximately 4.16% of the intensity of the molecular ion peak, due to the natural abundance of the ³⁴S isotope. znaturforsch.comresearchgate.net

The fragmentation of this compound under electron impact ionization would likely involve several key pathways. A common fragmentation process for alkylthiophenes is the cleavage of the bond beta to the thiophene ring. researchgate.net For this compound, this would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a fragment ion at m/z 111. Another probable fragmentation is the cleavage of the C-S bond of the ethylthio group, resulting in the loss of an ethyl radical (•C₂H₅) to give a thienyl radical cation, or the loss of the ethylthio group itself.

Aromatic compounds generally show strong molecular ion peaks due to their stable structures. libretexts.org The fragmentation pattern will also be influenced by the stability of the resulting fragment ions. For example, cleavage leading to the formation of a stable thienyl cation would be a favored pathway. The fragmentation patterns of related compounds, such as 2-acetyl-5-methylthiophene (B1664034), show a prominent molecular ion peak and fragments corresponding to the loss of the acetyl group. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 126 | [C₇H₁₀S]⁺ | Molecular Ion (M⁺) |

| 111 | [C₆H₇S]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |

| 97 | [C₅H₅S]⁺ | Loss of an ethyl radical (•C₂H₅) |

Coupled techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the analysis of complex mixtures, allowing for the separation, identification, and purity assessment of individual components.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS analysis, the sample is first separated based on the components' boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification. This technique has been successfully used to identify various thiophene derivatives in complex mixtures, such as those found in plant extracts. znaturforsch.comresearchgate.netnih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. For instance, ASTM D7011 outlines a method for the trace analysis of thiophene in benzene (B151609) using a sulfur chemiluminescence detector (SCD), demonstrating the capability of GC for sensitive sulfur compound analysis. shimadzu.com

LC-MS can be employed for less volatile or thermally labile thiophene derivatives. The separation occurs in the liquid phase, and various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions for mass analysis. APCI has been shown to be effective for the ionization of thiophene compounds in petroleum. acs.org These coupled techniques are not only crucial for identifying this compound but also for assessing its purity by detecting and identifying any impurities present in a sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the thiophene ring.

The UV-Vis spectrum of thiophene and its derivatives is characterized by absorption bands arising from π → π* electronic transitions within the aromatic ring. rsc.org Thiophene itself exhibits a strong absorption band around 235 nm. nii.ac.jp The presence of substituents on the thiophene ring can cause a shift in the absorption maximum (λmax) and an increase in the molar absorptivity. These transitions are a hallmark of the delocalized π-electron system that confers aromaticity to the thiophene ring. The electronic spectra of polyenyl-substituted furans and thiophenes indicate that the contribution of the heterocyclic ring to the first electronic transition is roughly equivalent to that of a butadiene unit. capes.gov.br

For this compound, the UV-Vis spectrum is expected to show characteristic π → π* transitions. The non-bonding electrons on the sulfur atom of the ethylthio group can also participate in n → π* transitions, although these are typically weaker than the π → π* transitions. The position and intensity of these absorption bands serve as a probe for the aromatic character of the thiophene ring and the extent of conjugation with the substituents.

Substituents on the thiophene ring can significantly influence the UV-Vis absorption spectrum. Both the ethylthio and methyl groups on this compound are generally considered electron-donating groups. Electron-donating groups tend to cause a bathochromic shift (a shift to longer wavelengths) of the λmax and an increase in the intensity of the absorption bands. researchgate.net

The position of the substituent on the thiophene ring is also crucial. A substituent at the 2-position of the thiophene ring generally has a stronger conjugative effect than a substituent at the 3-position, leading to a more significant shift in the absorption maximum. nii.ac.jp In this compound, both substituents are in positions that allow for effective conjugation with the thiophene ring.

Studies on various substituted thiophenes have demonstrated these effects. For example, methoxy (B1213986) groups, which are electron-donating, cause a destabilization of the π orbitals, leading to changes in the electronic spectrum. researchgate.net Similarly, in a series of substituted thiophene dyes, the introduction of different groups at the second position of the thiophene ring resulted in a clear trend in the absorption maxima, with electron-donating groups generally causing a bathochromic shift. biointerfaceresearch.comekb.eg Therefore, the λmax of this compound is expected to be at a longer wavelength compared to unsubstituted thiophene or 2-methylthiophene (B1210033). nist.gov

Table 2: General Effects of Substituents on Thiophene UV-Vis Absorption

| Substituent Type | Effect on λmax | Reason |

|---|---|---|

| Electron-donating (e.g., -CH₃, -SC₂H₅) | Bathochromic Shift (to longer λ) | Increased conjugation and destabilization of the highest occupied molecular orbital (HOMO). |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₇H₁₀S, the theoretical elemental composition can be calculated based on its molecular weight of 142.26 g/mol . This analysis is essential for verifying the purity and stoichiometry of a synthesized sample.

The expected elemental composition is as follows:

Carbon (C): 59.10%

Hydrogen (H): 7.09%

Sulfur (S): 22.54%

Experimental values obtained from a sample of this compound would be compared against these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the correct empirical and molecular formula.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 59.10 | Data not available |

| Hydrogen | H | 7.09 | Data not available |

| Sulfur | S | 22.54 | Data not available |

No publicly available experimental data for the elemental analysis of this compound was found.

Advanced Characterization Techniques for Thiophene-Based Materials

To delve deeper into the electronic structure and electrochemical properties of thiophene-based materials like this compound, advanced characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) and Cyclic Voltammetry (CV) are employed.

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly useful for analyzing the chemical environment of the sulfur atoms.

The sulfur (S 2p) core level spectrum is of significant interest. In this compound, there are two distinct sulfur environments: the sulfur atom within the thiophene ring and the sulfur atom in the ethylthio side chain. These different chemical environments result in a "chemical shift" in the binding energy of the S 2p electrons.

The sulfur atom in the thiophene ring is part of an aromatic system and is expected to have a characteristic S 2p binding energy. Studies on thiophene and its derivatives show that the S 2p peak for the ring sulfur typically appears in the range of 163-165 eV. researchgate.netresearchgate.net

The sulfur atom in the ethylthio group (a thioether) is in a different chemical state and will exhibit a different binding energy, generally at a slightly lower value compared to the thiophenic sulfur.

The analysis of the C 1s spectrum can also provide valuable information, distinguishing between the carbon atoms in the thiophene ring and those in the ethyl and methyl groups.

| Element | Orbital | Typical Binding Energy Range (eV) for Thiophene Derivatives | Expected Chemical Shift for this compound |

|---|---|---|---|

| Sulfur | S 2p (Thiophene Ring) | 163 - 165 | Higher binding energy component |

| Sulfur | S 2p (Ethylthio Group) | 162 - 164 | Lower binding energy component |

| Carbon | C 1s | 284 - 286 | Multiple components corresponding to different carbon environments |

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to study the electrochemical properties of a compound, including its oxidation and reduction potentials. For thiophene-based materials, CV is instrumental in determining their suitability for applications in electronic devices, such as organic solar cells and field-effect transistors.

The cyclic voltammogram of this compound would reveal its oxidation potential, which is the potential at which it loses electrons. The presence of the electron-donating ethylthio and methyl groups is expected to lower the oxidation potential compared to unsubstituted thiophene, making it more susceptible to oxidation. acs.org The reversibility of the oxidation process can also be assessed, providing insights into the stability of the resulting radical cation.

From the onset of the oxidation peak, the highest occupied molecular orbital (HOMO) energy level can be estimated. This is a critical parameter for understanding the charge injection and transport properties of the material.

| Electrochemical Parameter | Description | Expected Trend for this compound |

|---|---|---|

| Oxidation Potential (Eox) | Potential at which the compound is oxidized. | Lower than unsubstituted thiophene due to electron-donating substituents. |

| HOMO Energy Level | Highest Occupied Molecular Orbital energy, estimated from Eox. | Higher (less negative) than unsubstituted thiophene. |

| Reversibility | Indicates the stability of the oxidized species. | Dependent on the experimental conditions and stability of the radical cation. |

Specific experimental cyclic voltammetry data for this compound is not widely published. The expected trends are based on the known electronic effects of alkyl and thioether substituents on the thiophene ring.

Computational and Theoretical Investigations of 2 Ethylthio 5 Methylthiophene

Quantum Chemical Studies and Molecular Orbital Theory

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of a compound. These theoretical approaches can predict molecular geometry, electronic distribution, and chemical reactivity, offering valuable insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is based on the principle that the total energy of a system is a functional of the electron density. DFT calculations can accurately predict various molecular properties, including optimized geometry, bond lengths, bond angles, and vibrational frequencies. nih.gov For a molecule like 2-(ethylthio)-5-methylthiophene, DFT would be employed to determine the most stable conformation by minimizing the total energy of the system. The choice of functional (e.g., B3LYP, HSEh1PBE) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. nih.govepstem.net

Illustrative Data for Optimized Geometry of this compound (Hypothetical)

| Parameter | Calculated Value |

|---|---|

| C-S Bond Length (thiophene ring) | 1.71 Å |

| C-C Bond Length (thiophene ring) | 1.38 Å |

| C-S Bond Angle (thiophene ring) | 92.2° |

| C-S Bond Length (ethylthio group) | 1.82 Å |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the sulfur atom of the ethylthio group, indicating these are the likely sites for electrophilic attack. The LUMO distribution would indicate the probable sites for nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. mdpi.com The energy gap is a key factor in predicting the electronic and optical properties of materials. researchgate.net For instance, in related thiophene derivatives, the HOMO-LUMO gap has been shown to be sensitive to the nature of substituents on the thiophene ring. mdpi.com

Electronegativity (χ) is a measure of an atom's ability to attract shared electrons in a chemical bond. On a molecular level, it can be estimated from the HOMO and LUMO energies using the formula: χ = - (EHOMO + ELUMO) / 2

A higher electronegativity value suggests a greater ability to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2 A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as: ω = μ² / (2η) where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A high electrophilicity index indicates a good electrophile. mdpi.com

Illustrative Table of Calculated Quantum Chemical Parameters for Thiophene Derivatives (Example Data)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|

| Thiophene | -6.5 | -1.2 | 5.3 | 2.65 | 3.85 | 2.80 |

| 2-methylthiophene (B1210033) | -6.3 | -1.1 | 5.2 | 2.60 | 3.70 | 2.63 |

Note: The values in this table are for illustrative purposes and are not based on actual calculations for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insights into the static electronic properties of a molecule, MD simulations can model the dynamic behavior of a system, such as conformational changes, diffusion, and interactions with other molecules like solvents or biological macromolecules.

For this compound, MD simulations could be employed to:

Explore the conformational landscape of the ethylthio group and its rotational barriers.

Simulate the behavior of the molecule in different solvents to predict its solubility and solvation properties.

Investigate its interaction with other molecules, which would be particularly relevant for understanding its potential applications in materials science or as a flavor/fragrance ingredient.

Currently, there is a lack of specific molecular dynamics simulation studies focused on this compound in the available literature.

Conformational Analysis and Isomerism

The conformational landscape of this compound is primarily dictated by the rotation around the C(thiophene)–S and S–C(ethyl) single bonds. These rotations give rise to various conformers with distinct energies and populations. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface (PES) of such molecules. mdpi.comchemrxiv.org

By performing a relaxed PES scan, where the dihedral angles are systematically varied and the rest of the molecular geometry is optimized at each step, researchers can identify the stable conformers (local minima) and the transition states that separate them. mdpi.com For this compound, the key dihedral angles would be τ1 (C4-C5-S-C_ethyl) and τ2 (C5-S-C_ethyl-C_methyl).

The relative energies of these conformers are influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation. It is expected that conformers minimizing the steric clash between the ethyl group and the thiophene ring or the methyl group would be lower in energy. For instance, a planar or near-planar arrangement of the C-S-C bond relative to the thiophene ring might be favored due to π-conjugation, but this could be offset by steric repulsion.

Table 1: Representative Calculated Rotational Barriers for Thioether-like Molecules

| Molecule | Rotational Barrier (Method) | Value (kcal/mol) |

| N-Benzhydrylformamide (Formyl rotation) | DFT M06-2X/6-311+G* | 22.7 |

| 4-Azido-N-Phenylmalemide | DFT B3LYP | 3.46-3.92 |

| Biphenyl | CCSD(T) | 1.90 |

This table presents data for analogous rotational barriers to illustrate the range of energies involved; specific data for this compound is not available. Source: mdpi.comchemrxiv.orgbiomedres.us

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of elusive transition states. diva-portal.org For the synthesis of this compound, several synthetic routes are plausible, including the alkylation of 5-methylthiophene-2-thiol (B1266635).

Theoretical modeling of such a reaction, for instance, a nucleophilic substitution involving 5-methylthiophene-2-thiolate and an ethyl halide, would involve:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Identifying the Transition State (TS): A search for the first-order saddle point on the potential energy surface connecting reactants and products is performed. This TS structure represents the highest energy point along the minimum energy pathway.

Calculating Activation Energy: The energy difference between the transition state and the reactants defines the activation barrier (Ea), a critical parameter for predicting reaction rates.

DFT calculations are routinely used to determine the geometries and energies of stationary points along a reaction coordinate. researchgate.net For example, modeling the Hinsberg thiophene synthesis, a method used to create substituted thiophenes, can elucidate the reaction mechanism and predict the feasibility of forming specific products. youtube.comfigshare.com Similarly, understanding the mechanism of palladium-catalyzed cross-coupling reactions, which are also used for thiophene functionalization, benefits greatly from computational modeling. rsc.org

Table 2: Illustrative Calculated Activation Energies for a Hypothetical SN2 Reaction

| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡) in kcal/mol |

| Thiolate + Ethyl Bromide → Transition State | B3LYP/6-31G(d) | ~15-25 |

This table provides a hypothetical range for the activation energy of a typical SN2 alkylation reaction that could be used to synthesize the title compound. The values are illustrative and not from a specific study on this compound.

Theoretical Predictions of Spectroscopic Parameters

Computational quantum chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Methods like DFT and time-dependent DFT (TD-DFT) can calculate various spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. jchps.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted shifts, when compared with experimental data, can confirm the proposed structure and help assign specific resonances. oup.comoup.com For this compound, calculations would help distinguish the chemical shifts of the two non-equivalent thiophene ring protons and the protons of the ethyl and methyl groups.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical IR spectrum, where the positions of the absorption bands correspond to specific vibrational modes (e.g., C-H stretching, C=C stretching of the thiophene ring, C-S stretching). oup.comoup.com This information is invaluable for identifying functional groups and confirming the molecular structure.

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be predicted using TD-DFT. jchps.comacs.org These calculations provide information on the energies of electronic transitions (often from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a substituted thiophene, these calculations can predict the λmax values associated with π→π* transitions within the aromatic system.

Table 3: Representative Comparison of Experimental and Theoretical Spectroscopic Data for Thiophene

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

| ¹H NMR (ppm) | α-H: 7.36, β-H: 7.17 | α-H: 7.327, β-H: 7.116 (CDCl₃) |

| ¹³C NMR (ppm) | C2/C5: 125.6, C3/C4: 127.3 | Varies with method/basis set |

| Major IR Band (cm⁻¹) | ~3095 (C-H stretch) | Varies with method/basis set |

| UV-Vis λmax (nm) | 231 | ~195-252 (B3LYP/3-21G) |

This table uses the well-studied thiophene molecule as a proxy to illustrate the typical agreement between experimental and calculated spectroscopic data. Sources: jchps.comchemicalbook.com

Advanced Applications and Material Science Research of 2 Ethylthio 5 Methylthiophene Derivatives

Organic Electronics and Optoelectronics

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, thiophene (B33073) derivatives are often used as hole-transporting materials or as part of the emissive layer. The performance of these materials is highly dependent on their molecular structure. For instance, a study on a donor-π-acceptor type fluorophore, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) unit, demonstrated its potential as an emitter in solution-processed OLEDs. researchgate.netredalyc.org The device exhibited a maximum external quantum efficiency of 4.61%. researchgate.netredalyc.org However, no such studies have been reported for derivatives of 2-(ethylthio)-5-methylthiophene.

Role in Organic Field-Effect Transistors (OFETs)

The performance of thiophene-based OFETs is critically dependent on the ability of the material to form well-ordered, crystalline thin films that facilitate efficient charge transport. Oligothiophenes are known to be effective π-conjugated systems for this purpose. The specific influence of the ethylthio and methyl substituents on the solid-state packing and charge mobility of polymers or oligomers derived from this compound has not been documented.

Integration into Organic Solar Cells

In organic solar cells, thiophene derivatives are commonly employed as the electron donor material in the photoactive layer. The efficiency of these devices is linked to the absorption spectrum, energy levels, and morphology of the donor and acceptor materials. While research has explored various thiophene-containing small molecules and polymers for this purpose, there is no specific information on the integration of this compound derivatives into organic solar cells.

Development of Thiophene-Based Nanoparticles for Optoelectronic Devices

Thiophene-based nanoparticles are being investigated for their potential in various optoelectronic applications due to their processability in aqueous media and unique photophysical properties. For example, appropriately functionalized polythiophene nanoparticles have been shown to induce phototransduction in living cells under illumination. Research in this area has focused on polymers with specific functionalities to enable nanoparticle formation and function, but studies involving this compound are absent from the literature.

Sensors and Detection Technologies

The high sensitivity of the electronic properties of conducting polymers to their environment makes them excellent candidates for sensor applications.

Biosensors Utilizing Thiophene Derivatives

Thiophene-based conducting polymers are attractive for biosensor development due to their high conductivity, stability, and the ability to be functionalized for the immobilization of bioreceptors. For instance, a biosensor based on a poly(3-hexylthiophene-co-3-thiopheneacetic acid) copolymer was developed for the potentiometric detection of urea. Another example involves the use of a polythiophene derivative in an amperometric biosensor for glucose detection. These examples highlight the versatility of thiophene derivatives in biosensing; however, there is no research detailing the use of this compound derivatives in such applications.

Chemosensors for Specific Analyte Detection

Thiophene derivatives are widely utilized in the design of chemosensors due to their exceptional photophysical properties, which can be tailored for the selective and sensitive detection of various analytes. nih.gov These sensors typically operate via fluorometric or colorimetric mechanisms, providing a rapid and often visual response to the presence of a target substance without the need for sophisticated instrumentation. nih.govresearchgate.net The core structure of a thiophene-based chemosensor consists of a receptor unit, which selectively binds the analyte, and a signaling unit (the thiophene moiety), which translates the binding event into a measurable optical signal. researchgate.net

The design of these sensors often involves incorporating specific functional groups onto the thiophene scaffold that can act as binding sites for metal ions, anions, or neutral molecules. nih.gov For instance, thiophene-based probes have been successfully developed for the detection of environmentally and biologically significant species such as mercury (Hg²⁺), zinc (Zn²⁺), aluminum (Al³⁺), and cyanide (CN⁻). nih.govresearchgate.net The detection mechanism frequently relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET), which are modulated by the interaction between the sensor and the analyte. researchgate.net

While the general class of thiophene derivatives shows immense promise, specific research detailing the application of this compound in chemosensors is not widely documented. However, based on established principles, its structure could be functionalized to create selective sensors. The sulfur atom in the ethylthio group could potentially serve as a soft donor site for binding heavy metal ions. Further modification, such as the introduction of chelating groups or integration into larger chromophoric systems, would be necessary to develop it into a functional chemosensor.

Polymer Chemistry and Conjugated Materials

The thiophene ring is a fundamental building block for a major class of conducting polymers, and the substitution pattern on the ring is a critical tool for tuning the properties of the resulting materials.

Polythiophenes are a class of conjugated polymers known for their excellent electrical and optical properties, making them suitable for applications in organic electronics. wikipedia.org These polymers are synthesized by linking thiophene monomer units at their 2- and 5-positions. wikipedia.org The most common methods for synthesizing polythiophenes are oxidative polymerization, which can be performed either chemically (e.g., using iron(III) chloride, FeCl₃) or electrochemically, and metal-catalyzed cross-coupling reactions. wikipedia.orgcmu.edu

The chemical oxidative polymerization with FeCl₃ is a widely used, straightforward method that proceeds at room temperature. wikipedia.org The mechanism is believed to involve the oxidation of the thiophene monomer to a radical cation, which then couples with other monomers to form the polymer chain. wikipedia.org

While direct polymerization of this compound is not extensively reported, its structure is amenable to these standard synthetic routes. The presence of the ethylthio and methyl groups would be expected to enhance the solubility of the resulting polymer, poly(this compound), in common organic solvents. This is a significant advantage over the parent polythiophene, which is notoriously insoluble and difficult to process. wikipedia.org The substituents would, however, influence the polymer's regioregularity—the consistency of the head-to-tail linkages between monomer units—which in turn affects the material's electronic properties. cmu.edu

The design of π-conjugated polymers aims to precisely control their electronic and physical properties, such as the energy bandgap, charge carrier mobility, and solid-state morphology. uky.edu The properties of polythiophenes are highly dependent on the nature of the substituents at the 3- and/or 4-positions. For a polymer derived from this compound, the substituents are effectively at the alpha-positions relative to the polymer backbone, but their influence on processability and inter-chain interactions is still significant.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important precursors in the synthesis of various heterocyclic systems and exhibit a wide range of biological activities. nih.govnih.gov Thiophene-containing chalcones are synthesized through the Claisen-Schmidt condensation reaction, which involves the base- or acid-catalyzed reaction between an aryl methyl ketone and an aryl aldehyde. nih.govipb.pt

The synthesis of a chalcone (B49325) from this compound would first require its functionalization to introduce a methyl ketone (acetyl) group. This can typically be achieved via Friedel-Crafts acylation. The resulting ketone, 1-(5-(ethylthio)-2-methylthiophen-X-yl)ethanone, could then be condensed with various substituted aromatic or heteroaromatic aldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH) or a solid-phase catalyst to yield the corresponding thiophene-based chalcone. ipb.ptcapes.gov.br These chalcone structures are valuable synthons; for example, they can be reacted with hydrazine (B178648) hydrate (B1144303) to form pyrazoles, another important class of heterocycles. researchgate.net The presence of the ethylthio group on the thiophene ring of the chalcone could modulate the electronic properties and biological activity of the final products.

Corrosion Inhibition Studies

Thiophene derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netcapes.gov.br Their effectiveness stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The efficiency of a corrosion inhibitor is intrinsically linked to its molecular structure. Thiophene derivatives are effective due to the presence of the sulfur heteroatom and the π-electron system of the aromatic ring. researchgate.net These features facilitate the adsorption of the inhibitor onto the metal surface. The presence of additional heteroatoms (like the second sulfur in the ethylthio group of this compound) and electron-donating groups (like the methyl group) can further enhance this adsorption and, consequently, the inhibition efficiency. The general order of inhibition effectiveness related to heteroatoms is O < N < S < P, highlighting the beneficial role of sulfur. researchgate.net

The mechanism of inhibition involves the sharing of electrons from the inhibitor molecule with the vacant d-orbitals of the metal (e.g., iron), forming a coordinate bond. This process is often a combination of physical adsorption (electrostatic interactions) and chemical adsorption (charge sharing and transfer). nih.gov

Quantum chemical calculations using Density Functional Theory (DFT) have become a powerful tool for elucidating the relationship between molecular structure and inhibition efficiency, providing insights that correlate well with experimental findings. researchgate.netjocpr.com Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ) are calculated to predict inhibitor performance. jocpr.com

E_HOMO : A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, leading to better inhibition. researchgate.net

E_LUMO : A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal, which can also contribute to the binding process. researchgate.net

Energy Gap (ΔE) : A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency. rsc.org

Dipole Moment (μ) : A higher dipole moment can favor the accumulation of the inhibitor on the metal surface, though its correlation with efficiency is not always direct.

For a molecule like this compound, the presence of two sulfur atoms (one in the ring, one in the side chain) provides multiple active centers for adsorption onto a steel surface. DFT studies on similar sulfur-containing thiophene derivatives confirm that these sulfur atoms, along with the carbon atoms of the thiophene ring, are the primary sites for interaction with the metal. jocpr.comrsc.org

Table 1: Representative Quantum Chemical Parameters for Thiophene-Based Corrosion Inhibitors

This table shows typical calculated values for thiophene derivatives from DFT studies to illustrate the correlation between electronic properties and inhibition efficiency. The values are representative and not specific to this compound itself.

| Parameter | Description | Typical Value Range | Implication for Inhibition |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | Higher (less negative) values are better |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV | Lower values are better |

| ΔE (Gap) | E_LUMO - E_HOMO | 4.0 to 6.0 eV | Smaller values are better |

| μ (Dipole Moment) | Molecular Dipole Moment | 1.5 to 4.0 Debye | Higher values can enhance adsorption |

| ΔN | Fraction of Electrons Transferred | 0.3 to 0.6 | Indicates tendency to donate electrons |

Data compiled from principles discussed in cited literature. researchgate.netjocpr.comrsc.org

Mechanism of Adsorption on Metal Surfaces

The adsorption of this compound and its derivatives onto metal surfaces is a complex process governed by a combination of physical and chemical interactions. This phenomenon is of significant interest, particularly in the field of corrosion inhibition, where the formation of a stable, protective molecular layer on the metal surface is paramount. The mechanism of adsorption is primarily dictated by the electronic structure of the molecule, the nature of the metal, and the surrounding environmental conditions.

The key to the adsorption of thiophene-based molecules lies in the presence of the sulfur heteroatom within the thiophene ring and the π-electrons of the aromatic system. researchgate.netfrontiersin.org These features allow for multiple modes of interaction with the d-orbitals of transition metals. The process can be broadly categorized into physisorption and chemisorption.

Physisorption involves weaker, non-covalent interactions, such as van der Waals forces and electrostatic attraction between the molecule and the charged metal surface. In acidic environments, the thiophene derivative can become protonated, leading to electrostatic attraction to the negatively charged metal surface (resulting from the adsorption of anions from the acidic solution).

Chemisorption involves the formation of stronger, coordinate covalent bonds through the sharing of electrons between the inhibitor molecule and the metal surface. This is generally the dominant mechanism for thiophene derivatives due to the presence of the sulfur atom, which can act as a Lewis base, donating its lone pair of electrons to the vacant d-orbitals of the metal atoms. frontiersin.org Furthermore, the π-electrons of the thiophene ring can also participate in bonding with the metal surface. researchgate.net

In the specific case of this compound, several structural features contribute to its adsorption behavior:

Thiophene Ring and its Sulfur Atom: The aromatic thiophene ring provides a source of π-electrons that can interact with the metal surface. The sulfur atom within the ring is a primary site for chemisorption due to its lone pairs of electrons. frontiersin.org

Ethylthio Group (-S-C₂H₅): The presence of a second sulfur atom in the ethylthio substituent provides an additional active site for coordination with the metal surface. This can lead to a stronger and more stable adsorbed layer compared to thiophene derivatives with only one sulfur atom. The presence of multiple heteroatoms often enhances the inhibition efficiency of organic molecules. researchgate.net

Methyl Group (-CH₃): The methyl group is an electron-donating group. Through an inductive effect, it increases the electron density on the thiophene ring, which can enhance the donation of π-electrons to the metal surface, thereby strengthening the adsorption bond.

Molecular Orientation: The orientation of the adsorbed molecule on the metal surface is crucial for effective surface coverage. It is proposed that thiophene derivatives can adsorb in a planar orientation, maximizing the interaction of the π-system with the surface, or in a vertical orientation, where the sulfur atom(s) are the primary points of attachment. The actual orientation depends on factors such as the concentration of the inhibitor and the surface charge of the metal.

Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the adsorption mechanism at a molecular level. These studies can calculate various quantum chemical parameters that correlate with the adsorption and inhibition efficiency of a molecule.

Table 1: Representative Quantum Chemical Parameters for Thiophene Derivatives

| Parameter | Description | Typical Value Range for Thiophene Derivatives | Significance in Adsorption |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | Higher values indicate a greater tendency to donate electrons to the metal surface, leading to stronger chemisorption. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 eV | Lower values suggest a greater ability to accept electrons from the metal surface (back-donation), strengthening the bond. |

| ΔE (ELUMO - EHOMO) | Energy Gap | 4.0 to 6.5 eV | A smaller energy gap implies higher reactivity and a greater propensity for adsorption on the metal surface. |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | 1.0 to 4.0 Debye | A higher dipole moment can enhance the electrostatic interaction between the molecule and the charged metal surface. |

| Electron Affinity (A) | Energy released when an electron is added to a neutral atom | 0.5 to 2.0 eV | Higher electron affinity indicates a greater ability to accept electrons. |

| Ionization Potential (I) | Energy required to remove an electron from a neutral atom | 6.0 to 7.5 eV | Lower ionization potential suggests a greater ease of donating electrons. |

Note: The values in this table are representative and can vary depending on the specific derivative and the computational method used.

The adsorption process is also influenced by the nature of the metal surface itself. For instance, the interaction strength of thiophene with different transition metals has been observed to follow the order Ag < Au < Pd < Rh < Pt, with reactive metals favoring chemisorption. researchgate.net The formation of a stable, coordinated layer of this compound derivatives on the metal surface effectively blocks the active sites for corrosion, thereby protecting the material from the aggressive environment. nih.gov

Environmental and Atmospheric Chemistry of Thiophene and Its Organosulfur Byproducts

Atmospheric Oxidation Pathways of Thiophene (B33073) Derivatives

The atmospheric lifetime and fate of thiophene derivatives are primarily governed by their reactions with key atmospheric oxidants: the hydroxyl radical (OH) during the daytime, the nitrate (B79036) radical (NO₃) at night, and ozone (O₃). nih.gov The reactivity of the thiophene ring is generally higher than that of benzene (B151609) towards electrophilic substitution. nih.gov

The oxidation of thiophenes can proceed through several pathways:

Addition of Oxidants to the Ring: The dominant initial reaction for many thiophenes with OH and HO₂ radicals is the addition to the double bonds of the thiophene ring, particularly at the α- and β-carbon positions. researchgate.netnih.gov Computational studies on thiophene show that the addition of the hydroperoxyl radical (HO₂) to the α and β carbons are the most favored initial pathways. nih.gov This leads to the formation of various oxygenated intermediates.

Hydrogen Abstraction: Abstraction of a hydrogen atom from the thiophene ring or from alkyl substituents can also occur. For simple sulfides, H-atom abstraction from the S-CH₃ group is a recognized pathway, leading to the formation of radicals that react further with atmospheric oxygen (O₂) and nitrogen oxides (NOx). bohrium.com

S-Oxidation: The sulfur atom in the thiophene ring can be oxidized, leading to the formation of thiophene-S-oxides. wikipedia.orgmdpi.orgfemaflavor.org These S-oxides are often unstable intermediates that can undergo further reactions, such as dimerization. acs.org The oxidation of thiophenes with peracids, for example, can yield stable thiophene-S,S-dioxides, while the presence of an acid can favor the formation of the intermediate thiophene-S-oxide. mdpi.org

For substituted thiophenes like 2-(ethylthio)-5-methylthiophene, the presence of alkyl and thioether groups introduces additional reaction sites. The ethylthio group (-SCH₂CH₃) is susceptible to oxidation at the sulfur atom and H-abstraction from the ethyl group. Studies on compounds like dimethyl sulfide (B99878) (CH₃SCH₃) have shown that both addition of OH to the sulfur atom and H-abstraction are possible reaction channels, with the subsequent reactions of the resulting radicals being crucial for the formation of sulfur-containing products. bohrium.com Alkylation on the thiophene ring has been shown to facilitate the oxidation reaction by lowering the energy barrier of the addition pathway. researchgate.net

Computational studies on the reaction of thiophene with the hydroperoxyl radical (HO₂) have identified numerous potential products, highlighting the complexity of these oxidation reactions.

Table 1: Potential Products from the Reaction of Thiophene with HO₂ Radical

| Product Name | Chemical Formula |

|---|---|

| Thiophene-epoxide | C₄H₄OS |

| Thiophene-ol | C₄H₄OS |

| Thiophene-oxide | C₄H₄OS |

| Oxathiane | C₄H₄OS |

| Thiophenone | C₄H₄OS |

Source: Adapted from computational studies on thiophene oxidation. researchgate.netnih.gov

Formation of Oxidized Sulfur Species (e.g., SO₄²⁻, Organosulfates, Sulfonates)

The atmospheric oxidation of thiophene derivatives is a source of various oxidized sulfur species. These transformations can occur in the gas phase or through heterogeneous and multiphase reactions on the surface of atmospheric aerosols. researchgate.netresearchgate.net

Inorganic Sulfate (B86663) (SO₄²⁻): The degradation of organosulfur compounds can ultimately lead to the formation of sulfur dioxide (SO₂), which is then oxidized in the atmosphere to form sulfuric acid (H₂SO₄) and particulate sulfate (SO₄²⁻). bohrium.com The nighttime oxidation of thiophene by nitrate radicals has been identified as a source of SO₄²⁻. nih.gov

Organosulfates (OSs): A significant pathway in the atmospheric processing of volatile organic compounds (VOCs) is the formation of organosulfates (R-OSO₃⁻). researchgate.net These compounds are formed from the oxidation of VOCs, like thiophenes, in the presence of acidic sulfate aerosols. copernicus.org The reaction often involves the formation of epoxide intermediates from the VOC, followed by an acid-catalyzed reaction with sulfate. copernicus.org Nighttime oxidation of thiophenes, in particular, has been highlighted as a previously unrecognized pathway that can directly produce gaseous oxygenated organosulfur compounds, which are precursors to organosulfates. researchgate.net

Sulfonates (R-SO₃⁻): In addition to organosulfates, sulfonates are another class of organosulfur compounds formed during atmospheric oxidation. nih.govresearchgate.net Studies on the nighttime oxidation of thiophene have shown that a significant fraction of the resulting sulfurous particle mass can be composed of sulfonates. nih.gov

Research on the nighttime oxidation of thiophene under conditions relevant to wildfires demonstrated the formation of a complex mixture of sulfur-containing products.

Table 2: Distribution of Sulfurous Products from Nighttime Oxidation of Thiophene

| Product Type | Percentage of Total Sulfurous Particle Mass |

|---|---|

| Inorganic Sulfate (SO₄²⁻) | 30.3 ± 6.6% |

| Organosulfates | 15.4 ± 1.9% |

| Sulfonates | 60.1 ± 0.9% |

Source: Based on ion chromatography and aerosol mass spectrometry analysis. nih.gov

Contribution to Secondary Aerosol Formation

The oxidation products of thiophene derivatives, particularly the low-volatility oxygenated organosulfur compounds, play a role in the formation and growth of secondary organic aerosol (SOA). researchgate.nettytlabs.co.jpyoutube.com SOA is formed when gaseous pollutants are converted into particulate matter in the atmosphere. tytlabs.co.jp This process is a major contributor to the total fine aerosol mass globally. copernicus.org

The formation of SOA from aromatic compounds like thiophenes involves the gas-phase oxidation of the precursor to produce semi-volatile or low-volatility products. copernicus.orgcopernicus.org These products can then either nucleate to form new particles or condense onto pre-existing aerosol particles. tytlabs.co.jpyoutube.com

Key points regarding the contribution of thiophenes to SOA include:

Precursor to SOA: Thiophenes are considered potential precursors to organosulfates and sulfonates (OSs), which are important components of atmospheric aerosols. researchgate.net

Yield of SOA: The efficiency with which a VOC is converted to an aerosol is known as the SOA yield. While specific yields for this compound are not available, studies on other aromatic hydrocarbons show that they can be significant SOA precursors. copernicus.orgcopernicus.orgnih.gov For example, the photooxidation of 1,2,4-trimethylbenzene, an aromatic hydrocarbon, is a known source of SOA, and its yield is enhanced by the presence of SO₂. copernicus.org

Role of Oxidants: Both daytime (OH-initiated) and nighttime (NO₃-initiated) oxidation pathways can lead to SOA formation. copernicus.org The specific mechanisms and the resulting aerosol composition can differ between these pathways.

Anthropogenic Influence: Organosulfates found in atmospheric aerosols are often linked to the oxidation of both biogenic and anthropogenic VOCs in the presence of anthropogenic sulfur dioxide. copernicus.org This highlights the interaction between different emission sources in the formation of SOA.

The formation of organosulfur compounds and their contribution to SOA mass is a critical area of research, as a large fraction of organosulfur compounds in aerosols remains to be identified at the molecular level. copernicus.org

Implications for Atmospheric Sulfur Budget and Air Quality

The atmospheric chemistry of thiophene and its derivatives has important consequences for both the global atmospheric sulfur budget and regional air quality.

Atmospheric Sulfur Budget: The atmospheric sulfur budget has traditionally focused on inorganic sulfur species like sulfur dioxide (SO₂), dimethyl sulfide (DMS), and sulfate aerosols. copernicus.org However, research increasingly shows that organosulfur compounds are a significant and underrepresented component of this cycle. nih.govcopernicus.org The oxidation of anthropogenically emitted thiophenes provides a pathway for sulfur to enter the atmospheric aerosol phase, not just as inorganic sulfate, but as a diverse suite of organosulfates and sulfonates. researchgate.net In some urban environments, organic sulfur has been found to constitute a substantial fraction of the total particulate sulfur. copernicus.org

Air Quality: The formation of secondary organic aerosols from thiophene derivatives directly impacts air quality. longdom.org

Particulate Matter (PM): SOA contributes to the concentration of fine particulate matter (PM₂.₅), which has well-documented adverse effects on human health and can cause respiratory and cardiovascular problems. copernicus.orgnih.gov

Visibility Reduction: Aerosols scatter and absorb light, leading to reduced visibility and the phenomenon of haze or smog, particularly in urban and industrial areas. youtube.com

Climate Effects: Atmospheric aerosols influence the Earth's climate both directly, by scattering and absorbing solar radiation, and indirectly, by acting as cloud condensation nuclei and modifying cloud properties. copernicus.org

The oxidation of thiophenes, especially in polluted urban environments where concentrations of other pollutants like NOx and SO₂ are high, can significantly contribute to the formation of secondary aerosols. copernicus.orgcopernicus.org Therefore, understanding the atmospheric fate of compounds like this compound is crucial for developing effective air quality management strategies.

Comparative Analysis and Structure Reactivity Relationships Within Thiophene Chemistry

Comparison of 2-(ethylthio)-5-methylthiophene with Other Alkylated and Thioalkylated Thiophenes

The reactivity and physical properties of thiophene (B33073) are significantly modulated by the nature and position of its substituents. In this compound, the presence of both an ethylthio group at the 2-position and a methyl group at the 5-position creates a distinct chemical entity compared to other substituted thiophenes.

Alkylated thiophenes, such as 2-methylthiophene (B1210033) and 2,5-dimethylthiophene, are classic examples where the electron-donating nature of the alkyl groups enhances the electron density of the thiophene ring, making it more susceptible to electrophilic substitution at the vacant α-positions. wikipedia.orgcjcatal.com For instance, the alkylation of thiophene itself is a well-established method to introduce alkyl chains, although it can be challenging to control and may require specific catalysts like boron trifluoride to avoid excessive resinification. google.com The reactivity of these alkylated derivatives in further alkylation reactions decreases with an increasing number of alkyl substituents due to steric hindrance and thermodynamic effects. cjcatal.com

Thioalkylated thiophenes, on the other hand, introduce a sulfur-containing substituent. The sulfur atom in the thioether linkage can influence the electronic properties of the thiophene ring differently than a simple alkyl group. While the alkyl portion of the ethylthio group is electron-donating, the sulfur atom's lone pairs can also participate in resonance, further modulating the ring's reactivity. The synthesis of such compounds can be achieved through various methods, including the reaction of a thienyllithium species with an appropriate electrophile. wikipedia.org

This compound combines these features. The methyl group at the 5-position and the ethylthio group at the 2-position both act as electron-donating groups, activating the ring towards electrophilic attack. However, the ethylthio group also introduces additional reactivity pathways and steric considerations not present in simple alkylated thiophenes.

Below is a comparative table of related thiophene compounds:

| Compound Name | Structure | Key Features |

| Thiophene | C4H4S | The parent aromatic heterocycle. wikipedia.org |

| 2-Methylthiophene | C5H6S | An electron-donating methyl group at an α-position increases reactivity towards electrophiles. wikipedia.org |

| 2,5-Dimethylthiophene | C6H8S | Two electron-donating methyl groups at both α-positions further enhance reactivity but also increase steric hindrance. cjcatal.com |

| 2-Ethyl-5-methylthiophene | C7H10S | Possesses both an alkyl and an alkylthio group, influencing electronic and steric properties. nih.govnist.gov |

| 2-Acetyl-5-methylthiophene (B1664034) | C7H8OS | Contains an electron-withdrawing acetyl group, deactivating the ring towards electrophilic substitution. foodb.ca |

Influence of Substituent Electronic Properties (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of substituents profoundly impacts the reactivity of the thiophene ring. researchgate.netasianpubs.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the aromatic system, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Electron-Donating Groups (EDGs):

In this compound, both the methyl and the ethylthio groups are considered electron-donating. The methyl group, through an inductive effect, pushes electron density into the thiophene ring. The ethylthio group also contributes electron density via induction and potentially through resonance involving the sulfur lone pairs. This increased electron density makes the thiophene ring more nucleophilic and thus more reactive towards electrophiles. csjmu.ac.in The activation is most pronounced at the positions ortho and para to the activating groups. In the case of 2,5-disubstituted thiophenes, the remaining β-positions (3 and 4) become the primary sites for further substitution.

Studies on methoxy- and nitro-substituted thiophenes have provided valuable insights into these electronic effects. researchgate.net Methoxy (B1213986) groups, being strong EDGs, significantly destabilize the π-orbitals of the thiophene ring, with the effect being more pronounced for a 2-substituent compared to a 3-substituent. researchgate.net This aligns with the expected behavior of the ethylthio group in this compound.

Electron-Withdrawing Groups (EWGs):

In contrast, electron-withdrawing groups, such as the nitro (-NO2) or acetyl (-COCH3) group, have the opposite effect. foodb.caresearchgate.net They decrease the electron density of the thiophene ring, making it less reactive towards electrophiles and more susceptible to nucleophilic attack. For instance, nitrothiophenes exhibit a stabilization of the ring's π-orbitals. researchgate.net The presence of an EWG can direct incoming electrophiles to specific positions and is a key consideration in the synthesis of complex thiophene derivatives. organic-chemistry.org

The electronic character of substituents also dictates the ground state of more complex thiophene-based molecules, influencing whether they exhibit a quinoidal or biradicaloid character. rsc.org Generally, electron-donating substituents tend to stabilize a quinoidal ground state. rsc.org

The following table summarizes the influence of different substituent types on the reactivity of the thiophene ring:

| Substituent Type | Example Groups | Effect on Thiophene Ring | Reactivity towards Electrophiles |

| Electron-Donating (EDG) | -CH3, -SC2H5, -OCH3 | Increases electron density | Increased |

| Electron-Withdrawing (EWG) | -NO2, -CN, -COCH3 | Decreases electron density | Decreased |

Steric Effects of Alkyl and Alkylthio Substituents on Reactivity and Conformation

In this compound, the ethyl group of the ethylthio substituent is larger than the methyl group, introducing a degree of steric hindrance at the 2-position. This steric bulk can affect the approach of reagents to the adjacent 3-position. While the electronic activation from both substituents would favor reaction at the 3- and 4-positions, the steric hindrance from the ethylthio group might lead to a preference for attack at the less hindered 4-position.